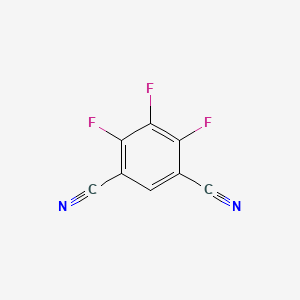

4,5,6-Trifluorobenzene-1,3-dicarbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5,6-trifluorobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF3N2/c9-6-4(2-12)1-5(3-13)7(10)8(6)11/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAIDQBOEUPZDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1C#N)F)F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4,5,6 Trifluorobenzene 1,3 Dicarbonitrile

Synthetic Approaches to 4,5,6-Trifluorobenzene-1,3-dicarbonitrile

The construction of this compound can be envisioned through several strategic approaches, primarily revolving around the sequential introduction of functional groups onto a pre-fluorinated benzene (B151609) core or the modification of a more extensively fluorinated precursor.

Precursor Chemistry and Starting Material Considerations

The selection of an appropriate starting material is critical to a successful synthesis. The ideal precursor should be commercially available or accessible through a high-yield synthesis and possess a substitution pattern that facilitates the regioselective introduction of two nitrile groups. Logical precursors would include symmetrically or asymmetrically fluorinated benzenes.

For instance, 1,2,3-Trifluorobenzene serves as a primary candidate. nbinno.com Its synthesis can be achieved through methods such as the reductive dechlorination of 4-chloro-1,2,3-trifluorobenzene using a palladium on carbon (Pd/C) catalyst. justia.comgoogle.com Another route involves the fluorination of 1,2,3-trichlorobenzene (B84244) with potassium fluoride (B91410) in a high-boiling point solvent. guidechem.com A more highly fluorinated precursor like 1,2,3,5-Tetrafluorobenzene could also be considered, offering different reactivity for subsequent functionalization. uni.lu The synthesis of 1,2,4,5-tetrafluorobenzene, a related isomer, has been achieved by reacting a fluorinated phenylhydrazine (B124118) with an alkoxide source, a method that highlights the diverse routes to polyfluorinated cores. google.com

Below is a table of potential precursors and their synthetic accessibility.

| Precursor Compound | Common Synthetic Route | Key Reagents | Reference |

| 1,2,3-Trifluorobenzene | Reductive dechlorination | 4-Chloro-1,2,3-trifluorobenzene, Pd/C, H₂ | justia.comgoogle.com |

| 1,2,3-Trifluorobenzene | Halogen exchange (Halex) reaction | 1,2,3-Trichlorobenzene, KF, Sulfolane (B150427) | guidechem.com |

| 1,2,3,5-Tetrafluorobenzene | Not detailed in search results | - | uni.lu |

| 1,2,3,4-Tetrafluorobenzene | Decarboxylation of tetrafluorophthalic acid | 3,4,5,6-Tetrafluorophthalic acid, NaOH, H₂O | |

| 1,2,3,4-Tetrafluorobenzene | Reduction of a chlorinated precursor | 2,3,4,5-Tetrafluorochlorobenzene, Pd/C, H₂ |

Established and Proposed Reaction Pathways

With suitable precursors identified, several reaction pathways can be proposed to construct the target molecule. These pathways leverage fundamental reactions in aromatic chemistry, adapted for the specific challenges of polyfluorinated systems.

A plausible and direct route involves the initial halogenation of a trifluorobenzene precursor followed by cyanation.

Electrophilic Halogenation : Starting with 1,2,3-trifluorobenzene, the first step would be a dihalogenation reaction to install two halogen atoms (bromine or iodine) at the 4- and 6-positions (which correspond to the 1- and 3- positions of the final dicarbonitrile product relative to the fluorine atoms). Electrophilic aromatic substitution reactions on benzene rings, such as bromination or chlorination, are typically facilitated by a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). organic-chemistry.org The fluorine atoms are deactivating groups, making the reaction conditions more demanding than for non-fluorinated benzene. However, the directing effects of the fluorine substituents would need to be carefully considered to achieve the desired regioselectivity.

Cyanation of Aryl Halides : The resulting 4,6-dihalo-1,2,3-trifluorobenzene can then be converted to the target dinitrile. This transformation is a cornerstone of aromatic synthesis. wikipedia.org

Rosenmund-von Braun Reaction : This classic method involves heating the aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), often in a polar aprotic solvent like DMF or NMP. organic-chemistry.orgwikipedia.orgnumberanalytics.comsynarchive.com

Palladium-Catalyzed Cyanation : More modern approaches utilize palladium catalysts, which can be more efficient and operate under milder conditions. researchgate.netrsc.org These reactions employ various cyanide sources, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), or the less toxic potassium hexacyanoferrate (K₄[Fe(CN)₆]). nih.govblogspot.comgoogle.com The choice of ligand for the palladium catalyst is crucial for achieving high yields.

An alternative strategy leverages the high electrophilicity of carbon atoms in polyfluorinated rings. The strong electron-withdrawing nature of fluorine atoms activates the benzene ring towards nucleophilic attack, a process known as Nucleophilic Aromatic Substitution (SNAr).

This proposed pathway would start with a more highly fluorinated precursor, such as 1,2,3,4,5-pentafluorobenzene . The reaction would involve the direct displacement of two fluorine atoms by a cyanide nucleophile (e.g., NaCN or KCN). The key to this approach is achieving the desired 1,3-dinitrile regioselectivity. The fluorine atoms at the 2- and 4- positions of pentafluorobenzene (B134492) are typically the most susceptible to nucleophilic attack due to the combined activating effect of the other fluorine atoms. Therefore, achieving substitution at the 1- and 5- positions to yield the desired product would require careful control of reaction conditions or a different, suitably activated precursor.

This strategy is supported by literature where polyfluoroarenes undergo SNAr with various nucleophiles. The substitution of a fluorine atom is often highly regioselective, governed by the electronic stabilization of the intermediate Meisenheimer complex.

A more novel and speculative approach involves the selective defluorination of a perfluorinated or more highly fluorinated dicyanobenzene precursor. The field of selective C-F bond activation is rapidly advancing, offering potential pathways to otherwise inaccessible molecules.

This strategy could begin with a compound like tetrafluoroisophthalonitrile (B1582903) or tetrafluoroterephthalonitrile (B158556) and employ a catalytic system to selectively remove one or more fluorine atoms. Research has shown that reductive defluorination can be achieved using various methods, including photocatalysis with organocatalysts or lanthanide complexes. The challenge lies in controlling the regioselectivity of the defluorination, as C-F bond strength can change upon partial defluorination of the ring.

Reaction Condition Optimization for Enhanced Yield and Selectivity

For any of the proposed pathways, meticulous optimization of reaction conditions is paramount to maximize the yield of this compound and minimize the formation of impurities.

The table below outlines key parameters for optimization in the proposed halogenation and cyanation pathway.

| Reaction Step | Parameter to Optimize | Typical Conditions & Considerations | Potential Outcome |

| Electrophilic Bromination | Lewis Acid Catalyst | FeBr₃, AlBr₃, I₂. Concentration affects reactivity. | Controls the rate and efficiency of halogenation. |

| Solvent | Dichloromethane, 1,2-Dichloroethane, or neat reaction. | Influences solubility of reagents and reaction temperature. | |

| Temperature | Room temperature to elevated temperatures, depending on substrate reactivity. | Balances reaction rate against side product formation. | |

| Palladium-Catalyzed Cyanation | Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd/C. blogspot.com | Affects catalytic activity and stability. |

| Ligand | Phosphine ligands (e.g., dppf, Xantphos, tBu₃P). nih.govorganic-chemistry.org | Crucial for catalyst performance, yield, and substrate scope. | |

| Cyanide Source | Zn(CN)₂, KCN, K₄[Fe(CN)₆]. blogspot.comgoogle.com | Affects reactivity, toxicity, and reaction mechanism. | |

| Solvent | Polar aprotic solvents (DMF, DMAc, NMP, MeCN). organic-chemistry.orgblogspot.com | Influences solubility, reaction rate, and temperature. | |

| Temperature | 70-120 °C typically required for aryl chlorides/bromides. blogspot.com | Ensures sufficient rate of reaction while preserving functional groups. | |

| Rosenmund-von Braun Cyanation | Copper(I) Cyanide | Stoichiometric or excess CuCN. | Drives the reaction to completion. |

| Solvent | High-boiling polar solvents (DMF, NMP, Pyridine). organic-chemistry.org | Required to reach the high temperatures needed. | |

| Temperature | High temperatures, often >150 °C. organic-chemistry.org | Necessary for C-X bond cleavage and C-CN bond formation. |

For SNAr reactions, optimization would focus on the choice of aprotic polar solvent (e.g., DMSO, DMF) to stabilize the Meisenheimer intermediate, precise temperature control to manage regioselectivity, and the nature of the cyanide salt and potential use of phase-transfer catalysts. For selective defluorination, screening of photocatalysts, reductants, and light sources would be the primary focus.

Mechanistic Investigations of this compound Formation

Specific mechanistic studies detailing the formation of this compound have not been found in the reviewed literature. However, based on analogous reactions, the mechanism would likely follow established pathways for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cyanation.

Elucidation of Rate-Determining Steps and Intermediates

For a hypothetical synthesis via a nucleophilic aromatic substitution (SNAr) pathway (e.g., reacting a tetrafluorinated dicarbonitrile with a nucleophile to displace a fluorine atom), the mechanism typically involves a two-step process.

Formation of a Meisenheimer Complex: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (a fluorine atom). This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The high electronegativity of the fluorine atoms and the electron-withdrawing nature of the two nitrile groups would stabilize this intermediate.

Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a fluoride ion.

The rate-determining step in most SNAr reactions is the initial attack of the nucleophile and the formation of the Meisenheimer complex, as this step disrupts the aromaticity of the ring.

Plausible Intermediates in SNAr Synthesis

| Intermediate | Description |

|---|

Role of Catalysis in Facilitating Synthetic Transformations

Catalysis plays a crucial role in many synthetic routes that could potentially produce this compound.

Phase-Transfer Catalysis: In halogen exchange (Halex) reactions, where a chloro- or bromo-precursor is converted to the fluoro-derivative using an inorganic fluoride like potassium fluoride, a phase-transfer catalyst is often essential. These catalysts, such as quaternary ammonium (B1175870) salts or crown ethers, facilitate the transfer of the fluoride anion from the solid or aqueous phase into the organic phase where the reaction occurs. google.com

Copper or Palladium Catalysis: If the synthesis involves the introduction of the nitrile groups onto a pre-existing trifluorinated aromatic ring (e.g., from a di-bromo-trifluorobenzene precursor), transition metal catalysis would be employed. The Rosenmund-von Braun reaction, for example, uses copper(I) cyanide to convert aryl halides to aryl nitriles. Modern variations often use palladium or nickel catalysts with cyanide sources like zinc cyanide or potassium hexacyanoferrate(II). The catalytic cycle typically involves oxidative addition, ligand exchange, and reductive elimination steps.

Potential Catalysts for Synthesis

| Catalyst Type | Reaction | Purpose |

|---|---|---|

| Quaternary Ammonium Salts | Halogen Exchange (Fluorination) | Solubilize fluoride ions in an organic solvent. google.com |

| Copper(I) salts (e.g., CuCN) | Cyanation (Rosenmund-von Braun) | Introduces nitrile groups onto an aryl halide. |

Influence of Reaction Environment on Product Distribution

The reaction environment critically affects the yield and purity of the final product in the synthesis of poly-substituted aromatic compounds.

Solvent: For nucleophilic aromatic substitution and halogen exchange reactions, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), N-methylpyrrolidone (NMP), or sulfolane are preferred. google.com These solvents can dissolve both the organic substrate and the ionic reagents while effectively solvating cations, leaving the nucleophilic anion more reactive.

Temperature: Reaction temperature is a key parameter. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired by-products through side reactions or the substitution of multiple fluorine atoms. For SNAr reactions, precise temperature control is necessary to achieve selective substitution. For instance, the preparation of cyanuric fluoride from cyanuric chloride using an alkali metal fluoride is conducted at temperatures between 30°C and 110°C to ensure high purity and yield. google.com

Concentration: The concentration of reagents can influence the reaction kinetics and selectivity. In some cases, high dilution may be used to prevent side reactions, while in others, higher concentrations are needed to drive the reaction to completion.

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification of the final this compound product and any synthetic intermediates would rely on standard laboratory and industrial techniques tailored to the physical properties of the compounds.

Filtration: This is a primary step to remove solid by-products, such as inorganic salts (e.g., potassium chloride from a Halex reaction) or catalysts, from the reaction mixture. google.com

Extraction: Liquid-liquid extraction is used to separate the desired product from the reaction mixture by partitioning it between two immiscible solvents. This is effective for removing water-soluble impurities or unreacted starting materials.

Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective method for purification, separating compounds based on differences in their boiling points.

Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. For isomeric mixtures, selective crystallization at controlled temperatures can sometimes isolate the desired isomer. google.com

Chromatography: For high-purity applications or for separating complex mixtures, column chromatography (using silica (B1680970) gel or alumina) or preparative high-performance liquid chromatography (HPLC) would be employed.

Common Purification Techniques

| Technique | Purpose |

|---|---|

| Filtration | Removal of solid impurities and by-products. google.com |

| Distillation | Purification of volatile liquids or low-melting solids. |

| Recrystallization | High-purity isolation of solid compounds. google.com |

Advanced Structural Characterization and Spectroscopic Analysis

Crystallographic Analysis of 4,5,6-Trifluorobenzene-1,3-dicarbonitrile and its Derivatives

Crystallographic analysis is indispensable for elucidating the precise atomic arrangement of a molecule in the solid state. For fluorinated aromatic compounds, this analysis reveals not only the molecular geometry but also the subtle yet significant intermolecular forces that dictate crystal packing.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise measurements of bond lengths, bond angles, and torsion angles. While a specific SCXRD study for this compound is not widely published, data from analogous fluorinated benzene (B151609) derivatives provide a clear indication of the expected molecular geometry.

For instance, the analysis of related fluorobenzenes reveals characteristic C-F bond lengths and the influence of fluorine substitution on the benzene ring's geometry. nih.gov In the crystal structure of 1,3,5-trifluorobenzene (B1201519), the C-F bond lengths are observed to be uniform, and the aromatic ring maintains its planarity. nih.gov The introduction of electron-withdrawing nitrile groups, as in this compound, is expected to further influence the electronic distribution and bond metrics of the benzene ring. An SCXRD analysis would precisely quantify these effects.

Table 1: Illustrative Crystallographic Parameters for Related Fluorobenzene Compounds This table presents typical bond lengths and angles from a related structure to illustrate the data obtained from SCXRD.

| Parameter | Typical Value (Å or °) | Reference Structure |

|---|---|---|

| C-F Bond Length | ~1.35 Å | 1,3,5-Trifluorobenzene nih.gov |

| C-C (aromatic) Bond Length | ~1.38 Å | 1,3,5-Trifluorobenzene nih.gov |

| C-CN Bond Length | ~1.45 Å | General Aromatic Nitriles |

| C≡N Bond Length | ~1.14 Å | General Aromatic Nitriles |

| C-C-C (aromatic) Angle | ~120° | 1,3,5-Trifluorobenzene nih.gov |

The crystal packing of this compound would be directed by a combination of non-covalent interactions. Halogen bonding is a key interaction in such structures. acs.org This occurs when an electrophilic region on a halogen atom, known as a σ-hole, interacts attractively with a nucleophilic region on an adjacent molecule. acs.orgyoutube.com In this compound, the fluorine atoms can act as halogen bond donors, interacting with the nitrogen lone pairs of the nitrile groups (C-F···N), which serve as halogen bond acceptors. The strength of these interactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring. nih.gov

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon in fluorinated aromatic compounds. Different polymorphs arise from variations in the crystal packing and intermolecular interactions, leading to different physical properties such as melting point, solubility, and stability. Discrepancies in reported data for some fluorinated aromatic dicarbonitriles can sometimes be attributed to the presence of different polymorphic forms. Although no specific polymorphs of this compound have been reported, the potential for their existence must be considered, as subtle changes in crystallization conditions could yield different solid-state structures.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. For this compound, a combination of multi-nuclear 1D and 2D NMR experiments provides unambiguous confirmation of its constitution.

The unique structure of the molecule gives rise to characteristic spectra for the ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing a single resonance corresponding to the proton at the C2 position. This signal's multiplicity would be a triplet of triplets, resulting from coupling to the two ortho fluorine atoms (at C6 and the symmetrically equivalent C4) and the single para fluorine atom (at C5).

¹⁹F NMR: The ¹⁹F NMR spectrum is a key identifier for fluorinated compounds due to its wide chemical shift range and high sensitivity. wikipedia.org For this molecule, two distinct signals are predicted. One signal, corresponding to the two equivalent fluorine atoms at C4 and C6, would appear as a doublet due to coupling with the C5 fluorine. The second signal, for the C5 fluorine, would appear as a triplet, coupling to the two equivalent fluorines at C4 and C6. Long-range H-F couplings would add further complexity to these patterns.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to display five signals: four for the aromatic carbons and one for the nitrile carbon. The carbon atoms directly bonded to fluorine (C4, C5, C6) will exhibit large one-bond C-F coupling constants (¹JCF), appearing as distinct doublets or triplets. The nitrile carbon can be identified by its characteristic chemical shift in the 115-120 ppm range.

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling |

|---|---|---|---|---|

| ¹H | H-2 | ~7.5 - 8.0 | tt (triplet of triplets) | ³J(H,F), ⁵J(H,F) |

| ¹⁹F | F-4, F-6 | ~ -110 to -130 | d (doublet) | ³J(F,F) |

| F-5 | ~ -140 to -160 | t (triplet) | ³J(F,F) | |

| ¹³C | C-2 | ~110 - 120 | t (triplet) | ²J(C,F) |

| C-1, C-3 | ~115 - 125 | m (multiplet) | ²J(C,F), ³J(C,F) | |

| C-5 | ~150 - 165 | dt (doublet of triplets) | ¹J(C,F), ²J(C,F) | |

| C-4, C-6 | ~150 - 165 | dm (doublet of multiplets) | ¹J(C,F), ²J(C,F), ³J(C,F) | |

| -CN | ~115 - 120 | m (multiplet) | ³J(C,F), ⁴J(C,F) |

Two-dimensional NMR experiments are crucial for the complete and unambiguous assignment of all signals in the 1D spectra.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlation between the aromatic proton (H-2) and its attached carbon (C-2), confirming the C-2 chemical shift in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is particularly vital for this molecule as it reveals correlations over two to three bonds. It would show correlations from the single proton (H-2) to the quaternary carbons C-1, C-3, C-4, and C-6, as well as the nitrile carbons. These correlations are essential for assigning the signals of the non-protonated carbons.

COSY (Correlation Spectroscopy): As there is only one type of proton, a standard H-H COSY experiment would not be informative.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could detect through-space interactions. It would show a correlation between the H-2 proton and the adjacent fluorine atoms at C4 and C6, confirming their spatial proximity.

Together, these NMR techniques provide a definitive structural fingerprint of this compound in solution.

Dynamic NMR Studies on Molecular Conformations and Fluxionality

While specific dynamic nuclear magnetic resonance (NMR) studies on this compound are not extensively documented in publicly available literature, the principles of dynamic NMR can be applied to understand its potential conformational dynamics. The presence of three fluorine atoms and two nitrile groups on the benzene ring suggests the possibility of hindered rotation and the existence of different conformers, particularly at low temperatures.

Dynamic NMR spectroscopy is a powerful technique for studying the rates of exchange between different molecular conformations. rsc.org For a molecule like this compound, variable temperature NMR experiments could potentially reveal the presence of such conformers. At high temperatures, a single set of averaged signals would be expected in the ¹H, ¹³C, and ¹⁹F NMR spectra due to rapid interchange between conformers. As the temperature is lowered, the rate of this exchange would decrease, potentially leading to the decoalescence of signals and the appearance of distinct peaks for each conformer.

The analysis of the temperature-dependent line shapes of the NMR signals can provide quantitative information about the energy barriers to conformational interchange. beilstein-journals.org For fluorinated aromatic compounds, ¹⁹F NMR is particularly insightful due to its high sensitivity and the large chemical shift dispersion of fluorine nuclei, which is highly sensitive to the local electronic environment. mit.eduresearchgate.net Computational modeling, often employing Density Functional Theory (DFT), can complement experimental NMR data by predicting the geometries and relative energies of different conformers, thereby aiding in the interpretation of the experimental spectra. nih.govmcmaster.ca

Vibrational Spectroscopy (IR and Raman) Investigations

Characterization of Functional Group Vibrations

The vibrational spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The nitrile (C≡N) stretching vibration is typically observed in the IR spectrum as a sharp, intense band in the region of 2200-2260 cm⁻¹. The presence of two nitrile groups in a meta-relationship on the benzene ring may lead to symmetric and asymmetric stretching modes, which could potentially appear as a doublet or a broadened single peak in this region.

The carbon-fluorine (C-F) stretching vibrations of the aromatic ring are expected to produce strong absorptions in the fingerprint region of the IR spectrum, typically between 1000 and 1400 cm⁻¹. The exact positions of these bands are influenced by the substitution pattern on the benzene ring. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring typically give rise to a series of bands in the 1400-1600 cm⁻¹ region. nih.gov

Table 1: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N | Stretching | 2200 - 2260 | Strong (IR), Weak (Raman) |

| C-F (Aromatic) | Stretching | 1000 - 1400 | Strong (IR) |

| C-C (Aromatic) | Stretching | 1400 - 1600 | Medium to Strong (IR & Raman) |

| C-H (Aromatic) | Stretching | > 3000 | Medium to Weak (IR) |

| Benzene Ring | Ring Puckering/Deformation | < 700 | Medium to Weak |

Note: The predicted values are based on general spectroscopic principles and data for similar compounds. Specific experimental values may vary.

Correlating Spectral Signatures with Molecular Structure and Symmetry

The symmetry of the this compound molecule plays a crucial role in determining which vibrational modes are active in IR and Raman spectroscopy. Based on its substitution pattern, the molecule likely belongs to the Cₛ point group, meaning it has a plane of symmetry. For a molecule with a center of symmetry, the rule of mutual exclusion states that vibrations that are IR active are Raman inactive, and vice versa. While this compound does not possess a center of inversion, the relative intensities of its vibrational bands in the IR and Raman spectra can still provide valuable structural information.

For instance, vibrations that cause a significant change in the dipole moment will result in strong IR absorptions, while those that lead to a large change in polarizability will produce intense Raman scattering. nih.gov Computational methods, such as DFT calculations, are instrumental in predicting the vibrational frequencies and their corresponding IR and Raman intensities. mit.edumcmaster.ca By comparing the calculated spectra with experimental data, a detailed assignment of the observed vibrational bands to specific normal modes can be achieved, confirming the molecular structure and providing insights into its electronic properties.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight.

Upon electron ionization, the molecular ion can undergo fragmentation, leading to the formation of various daughter ions. The fragmentation pathways are governed by the stability of the resulting ions and neutral fragments. For this compound, likely fragmentation pathways could include the loss of a fluorine atom, a nitrile group, or hydrocyanic acid (HCN). The relative abundances of these fragment ions in the mass spectrum provide a characteristic pattern that can be used for structural identification. Computational tools can also be employed to predict fragmentation pathways, which can then be compared with experimental mass spectra for confirmation.

Table 2: Potential Fragmentation Ions of this compound in Mass Spectrometry

| Ion | Formula | m/z (approximate) | Possible Origin |

| [M]⁺ | C₈HF₃N₂ | 188 | Molecular Ion |

| [M-F]⁺ | C₈HN₂F₂ | 169 | Loss of a fluorine atom |

| [M-CN]⁺ | C₇HF₃N | 162 | Loss of a nitrile group |

| [M-HCN]⁺ | C₇F₃N | 161 | Loss of hydrocyanic acid |

| [C₆HF₃]⁺ | C₆HF₃ | 132 | Loss of two nitrile groups |

Note: The m/z values are approximate and based on the most common isotopes. High-resolution mass spectrometry would provide more precise mass measurements.

Theoretical and Computational Studies of 4,5,6 Trifluorobenzene 1,3 Dicarbonitrile

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4,5,6-Trifluorobenzene-1,3-dicarbonitrile. These methods provide a microscopic view of the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are employed to determine its optimized ground-state geometry. acs.orgnih.gov These calculations predict specific bond lengths and angles, which are influenced by the electron-withdrawing nature of the fluorine and nitrile substituents. The fluorine atoms and nitrile groups are expected to cause a distortion of the benzene (B151609) ring from a perfect hexagonal symmetry. semanticscholar.org

The strong electronegativity of the fluorine atoms exerts a significant inductive effect, while both fluorine and nitrile groups can participate in mesomeric effects, altering the electron distribution within the benzene ring. nih.gov DFT methods are also crucial for calculating various electronic properties such as dipole moment, polarizability, and vibrational frequencies, which are essential for interpreting experimental spectroscopic data.

Illustrative Optimized Geometry Parameters for this compound (DFT/B3LYP/6-311+G(d,p))

| Parameter | Predicted Value |

| C1-C2 Bond Length | ~1.40 Å |

| C2-C3 Bond Length | ~1.39 Å |

| C4-C5 Bond Length | ~1.38 Å |

| C-F Bond Length | ~1.34 Å |

| C-CN Bond Length | ~1.44 Å |

| C≡N Bond Length | ~1.15 Å |

| C1-C6-C5 Angle | ~121° |

| C3-C4-C5 Angle | ~119° |

| Note: These are hypothetical values based on trends for similar molecules and serve for illustrative purposes. |

For even higher accuracy in electronic structure determination, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are utilized. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more precise energy calculations and molecular property predictions. acs.orgnih.gov For instance, high-accuracy calculations can refine the understanding of the subtle interplay between the inductive effects of the fluorine atoms and the resonance effects of the nitrile groups on the aromatic system. These methods are particularly valuable for benchmarking DFT results and for studying excited states and reaction mechanisms where DFT might be less reliable.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. For this compound, the presence of multiple electron-withdrawing fluorine and nitrile groups is expected to significantly lower the energies of both the HOMO and LUMO compared to benzene. nih.govfrontiersin.org

The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. rsc.org The calculated HOMO-LUMO gap for this compound is anticipated to be substantial, reflecting its expected high stability. frontiersin.orgresearchgate.net The distribution of these orbitals is also of interest; the HOMO is likely to be localized on the aromatic ring, while the LUMO may have significant contributions from the nitrile groups, indicating their role as electron-accepting centers in chemical reactions. The relationship between the HOMO-LUMO gap and aromaticity is a subject of theoretical investigation, with a larger gap often correlating with increased aromatic character. rsc.orgcapes.gov.br

Illustrative Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | ~ -7.5 eV |

| LUMO | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 6.0 eV |

| Note: These are hypothetical values based on trends for similar molecules and serve for illustrative purposes. |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of this compound are explored through conformational analysis and the calculation of potential energy surfaces.

While the benzene ring itself is rigid, the nitrile groups attached to it have rotational freedom. Computational methods can be used to explore the rotational barriers of these cyano groups. mdpi.comnih.gov By systematically rotating the C-CN bond and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the most stable conformations (energetic minima) and the energy required to transition between them (rotational barriers). For this compound, the planarity of the molecule is a key question, and calculations can determine if the nitrile groups lie in the plane of the benzene ring in the lowest energy conformation. The rotational barriers are influenced by steric interactions with the adjacent fluorine atoms and by electronic effects. mdpi.com

Simulation of Spectroscopic Data

Computational spectroscopy is a cornerstone of modern chemical research, enabling the prediction and interpretation of various spectra. For a molecule like this compound, these simulations would provide invaluable insights into its electronic and structural characteristics.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a vital application of computational chemistry for structure elucidation. echemi.comresearchgate.net Density Functional Theory (DFT) is a commonly employed method for calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. shu.eduresearchgate.net For this compound, the process would involve:

Geometry Optimization: The first step is to determine the molecule's most stable three-dimensional structure using a suitable level of theory and basis set, such as B3LYP/6-311+G(d,p).

NMR Calculation: Following optimization, the Gauge-Including Atomic Orbital (GIAO) method is typically used to compute the NMR isotropic shielding values. These values are then converted to chemical shifts by referencing them against a standard compound, like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or a suitable fluorine reference for ¹⁹F.

The accuracy of these predictions is highly dependent on the chosen functional and basis set. researchgate.net For fluorinated organic molecules, specialized functionals or corrections may be necessary to achieve high accuracy. nih.gov

Table 1: Illustrative Predicted NMR Chemical Shifts for a Hypothetical Fluorinated Benzene Derivative This table is a hypothetical representation and is not based on actual published data for this compound.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H-2 | 7.85 | N/A |

| C-1 | 115.2 | N/A |

| C-3 | 114.9 | N/A |

| C-4 | 145.1 (d, JCF = 250 Hz) | N/A |

| C-5 | 147.3 (d, JCF = 255 Hz) | N/A |

| C-6 | 144.8 (d, JCF = 252 Hz) | N/A |

| F-4 | -130.5 | N/A |

| F-5 | -128.2 | N/A |

| F-6 | -131.0 | N/A |

Theoretical Simulation of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Computational methods can also predict vibrational and electronic spectra, which are crucial for identifying functional groups and understanding electronic transitions.

Vibrational Spectra (IR and Raman): The simulation of IR and Raman spectra is typically performed through frequency calculations after geometry optimization. molbase.com These calculations provide the vibrational frequencies and their corresponding intensities, which can be compared with experimental spectra to assign specific vibrational modes to the observed absorption bands. molbase.com For this compound, characteristic vibrations would include C-F stretching, C≡N stretching, and aromatic ring modes.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. This approach calculates the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. nih.gov For a conjugated system like this compound, these calculations would help identify π→π* and n→π* transitions.

Comparison with Experimental Data for Validation of Computational Models

A critical step in any computational study is the validation of the chosen theoretical model by comparing the simulated data with experimental results. mdpi.com For this compound, should experimental spectra become available, they would be crucial for assessing the accuracy of the computational methods used. Discrepancies between simulated and experimental data can often be resolved by refining the computational model, for instance, by including solvent effects or using more sophisticated levels of theory.

Reaction Mechanism Modeling using Computational Approaches

Computational chemistry provides powerful tools to investigate the "how" and "why" of chemical reactions, offering insights that are often difficult to obtain through experiments alone.

Transition State Characterization and Activation Energy Calculations

Understanding the mechanism of a chemical reaction requires the identification of transition states (TS) and the calculation of activation energies (Ea). researchgate.net For reactions involving this compound, such as nucleophilic aromatic substitution, computational methods would be employed to:

Locate Transition States: Algorithms are used to find the geometry of the highest energy point along the reaction coordinate.

Verify Transition States: A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculate Activation Energies: The activation energy is determined as the energy difference between the transition state and the reactants. This value is a key determinant of the reaction rate.

Table 2: Hypothetical Activation Energies for a Reaction of a Fluorinated Aromatic Nitrile This table is a hypothetical representation and is not based on actual published data for this compound.

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | TS1 | 15.2 |

| Fluoride (B91410) Elimination | TS2 | 8.7 |

Computational Prediction of Reaction Selectivity and Pathway Preferences

When a reaction can proceed through multiple pathways leading to different products, computational chemistry can predict the most likely outcome. For this compound, which has multiple fluorine atoms that could potentially be substituted, computational modeling could predict the regioselectivity of a reaction. By comparing the activation energies for the different possible reaction pathways, the one with the lowest energy barrier is predicted to be the major product-forming pathway. This is particularly useful in designing synthetic routes and understanding the factors that control reaction outcomes.

Intermolecular Interactions and Crystal Packing Simulations

Detailed analysis of intermolecular interactions and crystal packing simulations, as outlined in the requested sections, is contingent upon the availability of experimental crystallographic data or, at a minimum, extensive computational modeling of the solid state.

A Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed using the crystallographic information file (CIF) obtained from single-crystal X-ray diffraction experiments. As no crystal structure for this compound has been reported, a Hirshfeld surface analysis cannot be conducted. Consequently, a quantitative assessment of the non-covalent interactions, which is derived from this analysis, is also not possible.

The prediction of crystal lattice structures and the simulation of packing efficiencies are advanced computational tasks. While these can sometimes be performed ab initio (from theory alone), such studies are typically validated against or are performed in conjunction with experimental data. There are currently no published studies detailing crystal structure prediction or packing efficiency simulations for this compound.

Reactivity and Derivatization Studies of 4,5,6 Trifluorobenzene 1,3 Dicarbonitrile

Chemical Transformations Involving the Nitrile Groups

The two nitrile groups on the aromatic ring are primary sites for chemical modification, allowing for their conversion into a variety of other functional groups.

Hydrolysis and Alcoholysis Reactions of Nitriles

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic chemistry, typically proceeding under strong acidic or basic conditions. weebly.comchemistrysteps.com For 4,5,6-Trifluorobenzene-1,3-dicarbonitrile, this reaction would lead to the formation of 4,5,6-trifluoroisophthalic acid, passing through an intermediate diamide. The mechanism under basic conditions involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile group. youtube.com This is followed by proton transfers to yield an amide intermediate, which is subsequently hydrolyzed further to the carboxylate salt. chemistrysteps.comyoutube.com Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, rendering the carbon more susceptible to attack by water.

The presence of three strongly electron-withdrawing fluorine atoms is expected to influence the reaction rate by increasing the electrophilicity of the nitrile carbons, potentially facilitating the initial nucleophilic attack. However, specific literature detailing the hydrolysis of this particular compound is not prevalent, so reaction conditions are inferred from general procedures for electron-deficient nitriles.

Table 1: Representative Conditions for Nitrile Hydrolysis

| Reaction | Reagents & Conditions | Expected Product |

| Basic Hydrolysis | 1. 10-20% aq. NaOH, Reflux | 4,5,6-Trifluoroisophthalate |

| 2. HCl (aq) workup | 4,5,6-Trifluoroisophthalic acid | |

| Acidic Hydrolysis | conc. H₂SO₄, H₂O, Heat | 4,5,6-Trifluoroisophthalic acid |

Reductions and Aminations Leading to New Aromatic Building Blocks

The reduction of the dinitrile groups provides a direct route to the corresponding bis(aminomethyl)benzene derivatives, which are valuable monomers and synthetic intermediates. Catalytic hydrogenation is a common and effective method for this transformation. The hydrogenation of aromatic dinitriles like isophthalonitrile to their corresponding diamines has been successfully carried out using various catalytic systems. researchgate.netgoogle.com

For this compound, this would yield 1,3-bis(aminomethyl)-4,5,6-trifluorobenzene. Typical catalysts include rhodium on alumina (B75360) (Rh/Al₂O₃) or nickel-based catalysts, often in the presence of ammonia (B1221849) to suppress the formation of secondary amines as by-products. researchgate.netgoogle.comresearchgate.net Other reduction methods, such as using metal hydrides (e.g., LiAlH₄) or photocatalytic systems with palladium-loaded titanium oxide, are also viable for converting benzonitriles to benzylamines. rsc.org

Table 2: Selected Methods for Reduction of Aromatic Nitriles

| Method | Catalyst/Reagent | Solvent | Product Type |

| Catalytic Hydrogenation | 5% Rh/Al₂O₃, H₂ | Methanol, Ammonia | Primary Amine |

| Catalytic Hydrogenation | Zirconium-promoted Cobalt, H₂ | Cyclic Ethers (e.g., THF), H₂O, Ammonia | Primary Amine |

| Photocatalytic Reduction | Pd/TiO₂ | Acidic aqueous suspension | Primary Amine |

| Hydride Reduction | LiAlH₄ | THF, Diethyl ether | Primary Amine |

Cycloaddition Reactions with Nitrile Functionalities

The nitrile groups can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazole rings. This reaction, often referred to as a "click" reaction, is a highly efficient method for creating these nitrogen-rich heterocyclic moieties. The reaction of an organic nitrile with sodium azide (B81097) (NaN₃), often facilitated by a catalyst, yields a 5-substituted-1H-tetrazole. researchgate.netnih.govresearchgate.net

When applied to this compound, this reaction is expected to produce 1,3-bis(1H-tetrazol-5-yl)-4,5,6-trifluorobenzene. Various catalysts, including zinc salts (Zn(OTf)₂) and cobalt complexes, have been shown to promote this transformation under relatively mild conditions. researchgate.netnih.gov The resulting bis-tetrazolyl compound has potential applications as a ligand in coordination chemistry or as a component in energetic materials.

Table 3: Catalytic Systems for [3+2] Cycloaddition of Nitriles with Azide

| Catalyst/Promoter | Reagents | Solvent | General Conditions |

| Cobalt(II) Complex | Nitrile, NaN₃ | DMSO | 110 °C, 12 h |

| Zinc Triflate (Zn(OTf)₂) | Nitrile, NaN₃ | Water | Heat |

| Iodine / Silica-supported NaHSO₄ | Nitrile, NaN₃ | DMF | Heat |

| Co–Ni/Fe₃O₄ Nanocomposite | Nitrile, NaN₃ | Toluene | 110 °C |

Reactivity at the Polyfluorinated Aromatic Ring

The electron-deficient nature of the benzene (B151609) ring, due to the presence of three fluorine atoms and two nitrile groups, dictates its reactivity, making it susceptible to nucleophilic attack rather than electrophilic substitution.

Further Halogenation or Dehalogenation Reactions

Further electrophilic halogenation of this compound is considered highly unfavorable. The aromatic ring is severely deactivated by the potent electron-withdrawing effects of the existing fluorine and nitrile substituents, making it resistant to attack by typical electrophiles used in halogenation reactions.

Conversely, dehalogenation, specifically defluorination, is a more plausible transformation. Catalytic hydrodefluorination of polyfluoroarenes can be achieved using various transition metal catalysts. These reactions typically involve hydride sources and proceed under conditions that favor the cleavage of C-F bonds, which can be particularly challenging.

Directed Aromatic Functionalization Strategies

The primary mode of reactivity for the aromatic ring of this compound is Nucleophilic Aromatic Substitution (SₙAr). nih.gov In this mechanism, a nucleophile attacks the electron-poor aromatic ring, displacing one of the fluoride (B91410) ions, which serves as a good leaving group. nih.govlibretexts.org The presence of the two nitrile groups, particularly in the ortho and para positions relative to the fluorine atoms, strongly activates the ring for this type of substitution by stabilizing the negatively charged intermediate (Meisenheimer complex). libretexts.org

The fluorine atoms at the C4 and C6 positions are most susceptible to substitution by nucleophiles, as they are ortho and para to the activating nitrile groups. Common nucleophiles such as alkoxides (e.g., methoxide), amines, and thiols can be used to introduce new functional groups onto the aromatic core. These reactions offer a powerful strategy for synthesizing highly functionalized and complex aromatic derivatives from the parent trifluoro-dinitrile compound. nih.gov However, controlling the selectivity to achieve mono- versus di- or tri-substitution can be a challenge and often depends on the reaction conditions and the nucleophile's reactivity. nih.gov

Table 4: Potential Nucleophilic Aromatic Substitution (SₙAr) Reactions

| Nucleophile | Reagent Example | Expected Product (Mono-substitution at C4/C6) |

| Alkoxide | Sodium Methoxide (NaOMe) | 4-Methoxy-5,6-difluorobenzene-1,3-dicarbonitrile |

| Amine | Piperidine | 4-(Piperidin-1-yl)-5,6-difluorobenzene-1,3-dicarbonitrile |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)-5,6-difluorobenzene-1,3-dicarbonitrile |

| Hydroxide | Sodium Hydroxide (NaOH) | 4-Hydroxy-5,6-difluorobenzene-1,3-dicarbonitrile |

Suzuki, Heck, and Other Cross-Coupling Reactions at Fluorine-Substituted Positions

Direct catalytic cross-coupling reactions, such as the Suzuki or Heck reactions, involving the cleavage of a C-F bond on an aromatic ring are notoriously challenging due to the high bond dissociation energy of the C-F bond. While significant advances have been made in the C-F bond activation of polyfluoroarenes, specific examples involving this compound in Suzuki, Heck, or other similar cross-coupling reactions at its fluorine-substituted positions are not extensively reported in the scientific literature.

The research in this area tends to focus on polyfluoroarenes that are not as strongly activated by multiple electron-withdrawing groups as this compound. For less activated fluoroarenes, various palladium, nickel, and other transition metal catalyst systems have been developed to facilitate C-F bond functionalization. However, for a substrate as electron-deficient as this compound, the competing and much more facile nucleophilic aromatic substitution pathway generally dominates, making selective C-F bond cross-coupling a significant synthetic hurdle.

Synthesis of Advanced Derivatives and Analogues

The synthesis of derivatives and analogues of this compound can be approached in two primary ways: by direct modification of the parent molecule, predominantly through nucleophilic aromatic substitution, or by constructing the substituted aromatic ring from different precursors.

Design and Synthesis of Substituted this compound Analogues

The design of analogues of this compound often focuses on replacing one or more of the fluorine atoms with other functional groups to modulate the electronic and steric properties of the molecule. Given the high reactivity of the C-F bonds towards nucleophiles, a common synthetic strategy is the sequential nucleophilic aromatic substitution.

The regioselectivity of these substitution reactions is governed by the positions of the activating nitrile groups. In this compound, the fluorine at the C5 position is flanked by two nitrile groups in the meta positions, while the fluorines at C4 and C6 are ortho and para to one nitrile group and meta to the other. This substitution pattern leads to a highly activated system where nucleophilic attack is highly favored.

While specific examples for this compound are not widely available, related polyfluorinated benzonitriles readily undergo substitution with a variety of nucleophiles. For instance, similar compounds react with alkoxides, phenoxides, thiophenoxides, and amines to yield the corresponding ether, thioether, and amine derivatives. The reaction conditions typically involve a base in a polar aprotic solvent.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Polyfluoroarenes

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium methoxide | Aryl ether |

| Phenoxide | Sodium phenoxide | Diaryl ether |

| Thiolate | Sodium thiophenoxide | Aryl thioether |

| Amine | Piperidine | N-Aryl amine |

This table represents the types of transformations expected for this compound based on the known reactivity of other activated polyfluoroarenes.

An alternative to direct substitution is the construction of the substituted benzene ring from acyclic precursors or less substituted cyclic compounds. For example, a substituted benzene-1,3-dicarbonitrile could be synthesized and then subjected to fluorination, although controlling the regioselectivity of such a reaction would be challenging.

Incorporation into Complex Molecular Architectures (e.g., Macrocycles, Polymers)

The dinitrile functionality of this compound and its derivatives makes them valuable building blocks for the synthesis of more complex molecular architectures such as macrocycles and polymers. The nitrile groups can participate in cyclotrimerization reactions to form triazine rings or can be converted to other functional groups that can then be used in polymerization reactions.

For instance, the reaction of dinitriles with diamines can lead to the formation of poly(amidine)s or other nitrogen-containing polymers. The fluorine atoms on the aromatic ring can impart desirable properties to the resulting polymers, such as high thermal stability, chemical resistance, and low dielectric constants.

While specific examples of the incorporation of this compound into macrocycles or polymers are not prevalent in the literature, the synthesis of such structures from other fluorinated dicyanobenzene isomers is known. These syntheses often rely on the nucleophilic substitution of the fluorine atoms by bis-nucleophiles to form macrocyclic ethers, thioethers, or amines. nih.gov

Reaction Kinetics and Thermodynamic Studies of Derivatization Processes

Detailed kinetic and thermodynamic studies specifically on the derivatization of this compound are not widely reported. However, extensive research on the kinetics of nucleophilic aromatic substitution on other activated polyfluoroarenes provides a solid framework for understanding the reactivity of this compound.

The mechanism of SNAr reactions is generally accepted to proceed through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

Addition of the nucleophile: The nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a fluorine atom, leading to the formation of a negatively charged Meisenheimer complex. This step is typically the rate-determining step of the reaction. youtube.com

Elimination of the leaving group: The aromaticity of the ring is restored by the expulsion of the fluoride ion.

The rate of the reaction is influenced by several factors:

The nature of the nucleophile: Stronger nucleophiles generally react faster.

The solvent: Polar aprotic solvents are typically used to solvate the cation of the nucleophilic reagent and to avoid hydrogen bonding with the nucleophile, which would decrease its reactivity.

The leaving group: For SNAr reactions, fluoride is often a good leaving group, in contrast to SN1 and SN2 reactions. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack in the rate-determining step. youtube.com

The nature and position of the activating groups: The presence of strong electron-withdrawing groups, such as the nitrile groups in this compound, is crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby increasing the reaction rate.

Recent studies have also provided evidence for concerted mechanisms in some SNAr reactions, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step. nih.govsemanticscholar.org The exact mechanism can depend on the specific reactants and reaction conditions.

Explorations in Materials Science Applications of 4,5,6 Trifluorobenzene 1,3 Dicarbonitrile Scaffolds

Electronic Properties and Their Modulation

The electronic characteristics of 4,5,6-trifluorobenzene-1,3-dicarbonitrile are dominated by the strong inductive and mesomeric effects of its substituents. These properties are crucial for its potential application in organic electronics, where precise control over charge transport and energy levels is paramount.

While specific charge transport data for this compound is not extensively documented, the properties of related fluorinated and cyano-substituted aromatic compounds provide valuable insights. The introduction of fluorine atoms and nitrile groups is known to enhance electron mobility in organic semiconductors. This is attributed to the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which facilitates electron injection and transport. In molecular semiconductors, the efficiency of charge transport is heavily dependent on the degree of π-π stacking between adjacent molecules, a factor influenced by molecular structure. cityu.edu.hk

Fluorinated aromatic compounds are actively studied for their charge transport capabilities. cityu.edu.hk The strong electronegativity of fluorine can lead to favorable intermolecular interactions, potentially promoting ordered molecular packing in the solid state, which is essential for efficient charge carrier movement. The dicyano substitution pattern further enhances the electron-accepting nature of the benzene (B151609) core, suggesting that this compound would likely function as an n-type (electron-transporting) material. The charge carrier mobility in such materials is a key parameter for their performance in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

The redox potential of a molecule is a critical factor in determining its suitability for use in electronic devices, as it governs the energetics of electron transfer processes. The strong electron-withdrawing nature of the three fluorine atoms and two nitrile groups in this compound is expected to result in a high reduction potential. This makes the molecule a good electron acceptor, a desirable characteristic for n-type materials in organic electronics.

The combination of multiple fluorine atoms and nitrile groups on a single benzene ring creates a powerful electron-withdrawing system. Both fluorine and nitrile groups are strongly electronegative, exerting a significant inductive effect (-I) that pulls electron density away from the aromatic ring. While fluorine can also exhibit a weak electron-donating conjugation effect, the inductive effect is generally dominant, especially when multiple fluorine atoms are present. epa.gov

The nitrile group (C≡N) is a potent electron-withdrawing group due to both induction and resonance effects (-M). The presence of two nitrile groups on the benzene ring in a meta-relationship, as in the 1,3-dicarbonitrile scaffold, synergistically enhances this electron deficiency. The addition of three adjacent fluorine atoms further amplifies this effect. This strong electron-withdrawing capability significantly lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the LUMO. A lowered LUMO level is particularly advantageous for n-type organic semiconductors, as it facilitates electron injection from the cathode and improves air stability by making the material less susceptible to oxidation.

Optical Properties and Photophysical Behavior

The optical properties of this compound, such as its absorption and emission characteristics, are intrinsically linked to its electronic structure. These properties determine its potential for use in applications like fluorescent sensors and emissive layers in OLEDs.

Specific absorption and emission spectra for this compound are not widely published. However, the spectroscopic properties can be inferred by examining related compounds. For instance, 1,3,5-trifluorobenzene (B1201519), a simpler fluorinated aromatic compound, has been the subject of spectroscopic studies. acs.org Its absorption spectrum is expected in the ultraviolet region, typical for substituted benzene rings.

The introduction of nitrile groups generally leads to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra compared to the parent hydrocarbon. Therefore, it is anticipated that this compound will absorb light at longer wavelengths than 1,3,5-trifluorobenzene. The emission properties, including the wavelengths of fluorescence and phosphorescence, would also be influenced by the substitution pattern. The strong electron-withdrawing nature of the substituents might also lead to interesting solvatochromic effects, where the absorption and emission wavelengths change with the polarity of the solvent.

Below is a table of spectroscopic data for a related compound, 1,3,5-Trifluorobenzene, to provide a comparative context.

| Compound Name | Absorption Max (Gas Phase) | Emission Max (Fluorescence) | Solvent |

| 1,3,5-Trifluorobenzene | ~260 nm | Not specified | Gas |

Note: This data is for a related compound and serves as an illustrative example. Specific values for this compound may differ.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. nih.gov Similarly, the phosphorescence quantum yield (Φp) quantifies the efficiency of phosphorescence. These parameters are crucial for applications that rely on light emission.

For many organic molecules, especially those containing heavy atoms or specific functional groups, intersystem crossing (ISC) from the singlet excited state to the triplet excited state can be a significant deactivation pathway, leading to phosphorescence. While specific quantum yield measurements for this compound are not available, the presence of multiple fluorine atoms and nitrile groups can influence these values. In some systems, fluorination has been shown to affect the rates of both radiative and non-radiative decay processes, thereby altering the quantum yields.

The determination of fluorescence and phosphorescence quantum yields typically involves comparative methods using a standard with a known quantum yield. The lifetime of the excited state is another important parameter that is often measured in conjunction with quantum yields.

The following table provides examples of fluorescence quantum yields for some organic compounds to illustrate the range of values observed.

| Compound | Solvent | Excitation Wavelength (nm) | Fluorescence Quantum Yield (Φf) |

| N-acetyltryptophanamide | H₂O | - | 0.14 |

| Salicylic acid rsc.org | Phosphate buffer | 258 | 0.24 rsc.org |

| Pyrene derivative A | - | - | 0.71-0.81 |

Note: This table presents data for various organic compounds to provide context and is not representative of this compound.

Non-Linear Optical (NLO) Properties and Their Structural Dependence

The non-linear optical (NLO) response of organic molecules is fundamentally linked to their electronic structure, particularly the ease with which their electron clouds can be polarized by an external electric field. For third-order NLO properties, which are crucial for applications like optical switching and data processing, large molecular hyperpolarizabilities are desired. Organic NLO materials often feature electron-donating and electron-accepting groups connected by a π-conjugated system to facilitate intramolecular charge transfer.

| Structural Feature | Influence on NLO Properties | Governing Principle | Reference |

|---|---|---|---|

| Fluorine Atoms | Decrease second-order hyperpolarizability (γ) | Fluorine's high electronegativity reduces electron mobility compared to hydrogen, leading to a near-additive decrease in γ with an increasing number of fluorine atoms. | |

| Nitrile (-CN) Groups | Enhance NLO response by acting as electron acceptors | Promotes intramolecular charge transfer (ICT) within a π-conjugated system, a key mechanism for high hyperpolarizability. | |

| Combined Effect | The overall NLO response is a balance between the enhancing effect of the nitrile groups and the diminishing effect of the fluorine atoms. | The final NLO performance depends on the interplay between substituent electronic effects. |

Applications as Building Blocks for Functional Materials

The unique electronic profile and reactive nitrile groups of this compound make it a versatile scaffold for constructing more complex, functional materials.

Aromatic dinitriles, particularly phthalonitriles (1,2-dicarbonitriles), are well-established monomers for synthesizing high-performance thermosetting polymers. These phthalonitrile-based resins are known for their exceptional thermal and oxidative stability, low water absorption, and excellent flame resistance, making them suitable for applications in aerospace and microelectronics packaging. The polymerization proceeds through the nitrile groups, often forming a cross-linked phthalocyanine (B1677752) or triazine network structure.

Fluorination is a common strategy to enhance the properties of polymers, often leading to improved thermal stability, chemical resistance, and modified electronic characteristics. For instance, fluorinated phthalonitrile (B49051) (PBDP) resins have been developed as matrix materials for composites with low dielectric constants and superior heat resistance. Given this precedent, this compound is a highly promising monomer for creating novel fluorinated polymers. Its polycondensation could lead to linear or cross-linked polymers with:

High Thermal Stability: Conferred by the strong C-F bonds and the aromatic nature of the polymer backbone.

Low Dielectric Constant: A desirable property for microelectronics, often achieved through fluorination.

Chemical Inertness: A general feature of fluoropolymers.

The performance of OLEDs and OPVs is critically dependent on the energy levels (HOMO/LUMO) of the organic materials used. The introduction of strong electron-withdrawing groups is a primary strategy for tuning these levels. Materials incorporating 1,3,5-triazine (B166579) or pyridine-3,5-dicarbonitrile (B74902) cores have been successfully employed as emitters or hosts in OLEDs, particularly for Thermally Activated Delayed Fluorescence (TADF) applications.

The this compound scaffold shares key electronic features with these successful cores. The

Structure-Performance Relationships in Material Applications

Engineering Molecular Design for Targeted Material Functionalities

The strategic engineering of molecular design is fundamental to creating materials with specific, predetermined functionalities. In the context of advanced polymers and organic frameworks, the intrinsic properties of the monomer units are paramount in defining the macroscopic characteristics of the final material. The compound this compound presents a unique scaffold for the development of high-performance materials. Its trifluorinated benzene ring and meta-dicarbonitrile functionalities offer a distinct combination of electronic and structural features that can be leveraged for targeted applications.

The fluorine atoms, being the most electronegative elements, exert a strong electron-withdrawing effect on the benzene ring. This influences the electron density distribution and can enhance properties such as thermal stability, oxidative resistance, and dielectric performance. The nitrile groups are highly versatile functional groups that can participate in a variety of polymerization reactions, most notably the formation of phthalocyanine and triazine rings, leading to highly cross-linked and robust network polymers.

The specific substitution pattern of this compound is critical. The meta-disposition of the nitrile groups on the benzene ring influences the geometry of the resulting polymers, leading to materials with potentially unique processing characteristics and mechanical properties compared to their ortho- or para-substituted counterparts. The dense arrangement of fluorine atoms on one side of the aromatic ring can also induce specific intermolecular interactions, affecting the packing and morphology of the resulting materials.

Detailed research into the applications of this compound is still an emerging field. However, by drawing parallels with related fluorinated and dinitrile-based monomers, we can anticipate its potential in several key areas of materials science. The primary strategy involves utilizing this compound as a building block in polymerization reactions to create novel polymers with tailored properties.

Data on Related Phthalonitrile Monomers

To illustrate the impact of molecular design on material properties, the following table presents data on polymers derived from different, non-fluorinated bisphenol-based phthalonitrile monomers. This data, while not directly on this compound, highlights how variations in the monomer backbone affect the thermal and mechanical properties of the resulting polymers. Such principles of structure-property relationships are directly applicable to the design of materials based on the title compound.

| Monomer Name | Polymer Property | Value |

| 1,2-Bis(3,4-dicyanophenoxy)benzene (o-BDB) | Glass Transition Temperature (Tg) | > 400 °C |

| Storage Modulus | High | |

| 1,3-Bis(3,4-dicyanophenoxy)benzene (m-BDB) | Glass Transition Temperature (Tg) | > 400 °C |

| Storage Modulus | High | |

| 1,4-Bis(3,4-dicyanophenoxy)benzene (p-BDB) | Glass Transition Temperature (Tg) | > 400 °C |

| Storage Modulus | Lower than o-BDB and m-BDB |

This interactive table is based on data for related, non-fluorinated phthalonitrile monomers to demonstrate structure-property principles.

The processability of phthalonitrile monomers is also a key consideration. Monomers with lower melting points and broader processing windows are generally more desirable for manufacturing. For instance, in the case of the dihydroxybenzene-based phthalonitrile monomers, the ortho- and meta-isomers (o-BDB and m-BDB) exhibit superior processability compared to the para-isomer (p-BDB) due to their lower melting points. This underscores the critical role that isomerism and the specific placement of functional groups play in the practical application of these monomers.

The engineering of materials from this compound would similarly rely on a deep understanding of how its unique trifluorinated structure and meta-dinitrile arrangement will dictate the properties of the resulting polymers. Future research in this area will likely focus on synthesizing polymers from this monomer and characterizing their thermal, mechanical, and dielectric properties to unlock their full potential in advanced material applications.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 4,5,6-Trifluorobenzene-1,3-dicarbonitrile will likely move away from traditional batch processing towards greener and more efficient methodologies. A significant area of development is the adoption of flow chemistry and microreactor systems . These technologies offer precise control over reaction parameters such as temperature and mixing, which is crucial when handling highly reactive fluorinating agents. beilstein-journals.orgrsc.org Flow reactors can improve safety, reduce waste, and enable scalability, representing a more sustainable manufacturing approach. acs.org For instance, continuous-flow protocols have been successfully developed for various fluorination reactions, demonstrating high efficiency and functional group tolerance. beilstein-journals.orgresearchgate.net

Future research will also explore alternative, more environmentally benign synthetic strategies. This includes the investigation of mechanochemical synthesis , where reactions are induced by mechanical force in ball mills, often with minimal or no solvent. researchgate.net This solid-state approach is a rapid and practical route for nucleophilic aromatic fluorination. researchgate.net Furthermore, developing novel catalytic systems, such as palladium-catalyzed cross-coupling reactions, could provide highly effective and selective routes to fluorinated aromatics under milder conditions. acs.org The goal is to replace stoichiometric reagents with catalytic amounts of less hazardous materials, aligning with the principles of green chemistry.

Advanced Spectroscopic and In-Situ Characterization Techniques

Given the complexity of polyfluorinated molecules, advanced characterization techniques are indispensable. Fluorine-19 (¹⁹F) NMR spectroscopy stands out as a primary tool due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus, which allows for clear differentiation of fluorine atoms in distinct chemical environments. acs.org Future work will increasingly couple experimental ¹⁹F NMR with computational methods like Density Functional Theory (DFT). This synergy allows for the accurate prediction of chemical shifts, aiding in the unambiguous assignment of complex spectra and the verification of novel structures derived from this compound. researchgate.netgoogle.com

The development of in-situ characterization methods is another critical frontier. Integrating spectroscopic probes directly into flow reactors or reaction vessels allows for real-time monitoring of reaction progress. This approach, a cornerstone of Process Analytical Technology (PAT), can provide immediate insights into reaction kinetics, intermediate formation, and yield optimization. Techniques such as in-line IR spectroscopy or Raman spectroscopy, combined with mass spectrometry, can trace the consumption of reactants and the formation of products as they happen, accelerating process development and ensuring quality control.

Integration with Machine Learning and AI for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of specialized chemicals like this compound. acs.org ML models are increasingly used to predict fundamental physicochemical properties, such as lipophilicity (LogP) and acidity (pKa), for complex fluorinated compounds, which is essential for applications in drug discovery and materials science. beilstein-journals.org For this specific dicarbonitrile, AI can accelerate research by predicting its reactivity, stability, and potential biological interactions without the need for exhaustive initial experiments.

Furthermore, AI is becoming a powerful tool in synthetic planning. rsc.org Retrosynthesis algorithms, powered by deep learning, can analyze the structure of this compound and propose novel, efficient synthetic pathways. researchgate.net These predictive models can also forecast reaction outcomes and yields under various conditions, guiding chemists toward the most promising experimental setups and reducing the time and resources spent on trial-and-error optimization. acs.org

Table 1: Potential Applications of Machine Learning in the Study of this compound

| ML Application Area | Specific Task for this compound | Potential Impact |

| Property Prediction | Predict solubility, boiling point, and electronic properties (HOMO/LUMO levels). | Accelerates material design and screening for specific applications. |

| Retrosynthesis | Propose novel and efficient synthetic routes from available starting materials. | Reduces development time for synthesis and discovers new chemical pathways. |

| Reaction Optimization | Predict reaction yields and side products based on different catalysts and conditions. | Minimizes experimental effort and improves the efficiency of synthesis. |

| Virtual Screening | Screen for potential biological activity or material performance in virtual libraries. | Identifies high-potential applications in medicine or materials science early on. |

Exploration of Emerging Applications in Specialized Materials